![molecular formula C12H14O4 B13533000 2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B13533000.png)
2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a methoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid typically involves the esterification of 4-(methoxycarbonyl)benzoic acid with isobutyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves safety.
化学反応の分析
Types of Reactions
2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the methoxycarbonyl group can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 4-(Methoxycarbonyl)benzoic acid.
Reduction: 4-(Methoxycarbonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can undergo hydrolysis to form the corresponding carboxylic acid, which can then interact with enzymes or receptors. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
類似化合物との比較
Similar Compounds
- 4-(Methoxycarbonyl)benzoic acid
- 4-(Methoxycarbonyl)benzyl alcohol
- 4-(Methoxycarbonyl)phenylboronic acid
Uniqueness
2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid is unique due to its combination of a methoxycarbonyl group and a phenylpropanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
2-(4-methoxycarbonylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H14O4/c1-12(2,11(14)15)9-6-4-8(5-7-9)10(13)16-3/h4-7H,1-3H3,(H,14,15) |
InChIキー |
GLMTZVOJDOHLCK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


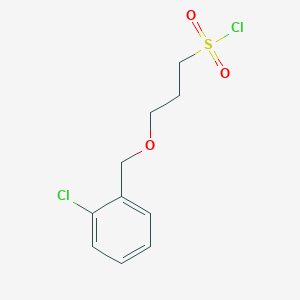

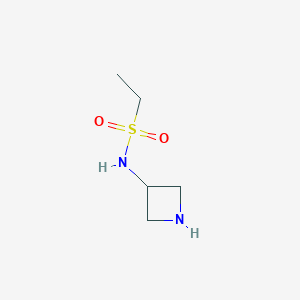
![(4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13532945.png)
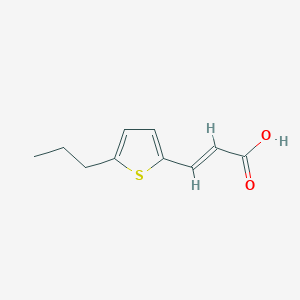
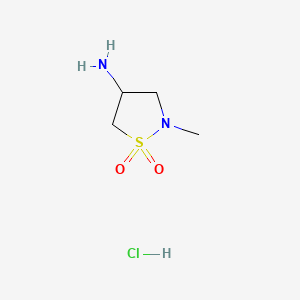
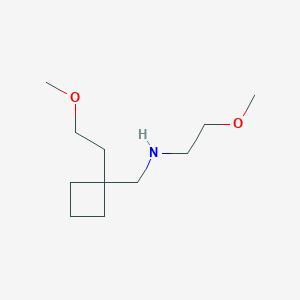
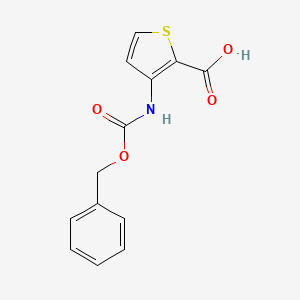
![ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate](/img/structure/B13532973.png)
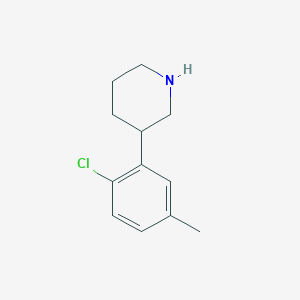

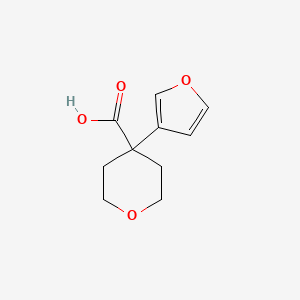
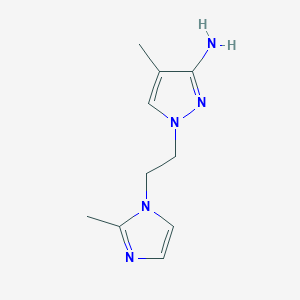
![5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13533025.png)
